molecular formula C6H4Cl2IN B3148458 2,4-Dichloro-5-iodoaniline CAS No. 647025-63-6

2,4-Dichloro-5-iodoaniline

Cat. No.: B3148458
CAS No.: 647025-63-6
M. Wt: 287.91 g/mol
InChI Key: CQJRIAHSGLIPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-iodoaniline is an aromatic amine with the molecular formula C6H4Cl2IN It is characterized by the presence of two chlorine atoms and one iodine atom attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-iodoaniline typically involves the iodination of 2,4-dichloroaniline. One common method includes the use of iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction proceeds through the formation of a diazonium salt intermediate, which subsequently undergoes iodination to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-iodoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds or other complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as ether or ethanol.

Major Products Formed

    Substitution Reactions: Products include substituted anilines with various functional groups replacing the chlorine or iodine atoms.

    Oxidation Reactions: Products include nitroanilines or other oxidized derivatives.

    Reduction Reactions: Products include reduced amines or other hydrogenated compounds.

Scientific Research Applications

2,4-Dichloro-5-iodoaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of drugs with antimicrobial or anticancer properties.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-iodoaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine and iodine atoms enhances its binding affinity and specificity for certain molecular targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2,4-Diiodoaniline: Contains two iodine atoms, which can lead to different reactivity and applications.

    2,4-Dichloro-6-iodoaniline: Similar structure but with the iodine atom in a different position, affecting its chemical properties and reactivity.

Uniqueness

2,4-Dichloro-5-iodoaniline is unique due to the specific positioning of the chlorine and iodine atoms on the benzene ring. This arrangement provides distinct reactivity patterns and allows for selective functionalization in synthetic chemistry. Its ability to participate in a wide range of chemical reactions and form stable complexes with biological molecules makes it a versatile compound in scientific research.

Properties

IUPAC Name

2,4-dichloro-5-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2IN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJRIAHSGLIPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40801619
Record name 2,4-Dichloro-5-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40801619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647025-63-6
Record name 2,4-Dichloro-5-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40801619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-iodoaniline
Reactant of Route 2
2,4-Dichloro-5-iodoaniline
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-5-iodoaniline
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-5-iodoaniline
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-5-iodoaniline
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-5-iodoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.